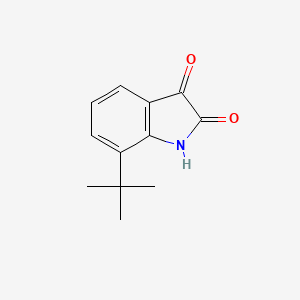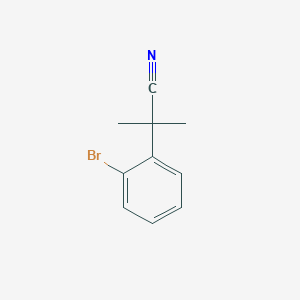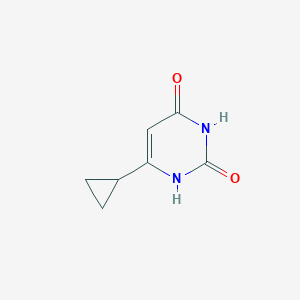
6-アミノピラジン-2-カルボン酸
概要
説明
6-Aminopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
科学的研究の応用
6-Aminopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that this compound is a key intermediate in the synthesis of favipiravir , an antiviral drug. Favipiravir targets the RNA-dependent RNA polymerase of various viruses .
Mode of Action
Favipiravir works as a prodrug that undergoes biotransformation for the inhibition of virus RNA-dependent RNA polymerase .
Biochemical Pathways
In the context of its role in the synthesis of favipiravir, it contributes to the production of an active agent that inhibits the rna-dependent rna polymerase, thereby disrupting the replication of the virus .
Result of Action
As a key intermediate in the synthesis of favipiravir, it contributes to the overall antiviral activity of the final drug .
生化学分析
Biochemical Properties
6-Aminopyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that participate in metabolic pathways. For instance, 6-Aminopyrazine-2-carboxylic acid has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of mycolic acids, which are essential components of the cell wall in mycobacteria . This inhibition occurs through the binding of 6-Aminopyrazine-2-carboxylic acid to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing its interactions and enhancing its inhibitory effects.
Cellular Effects
The effects of 6-Aminopyrazine-2-carboxylic acid on various types of cells and cellular processes are profound. In bacterial cells, this compound has been observed to disrupt cell wall synthesis by inhibiting key enzymes, leading to cell lysis and death . In eukaryotic cells, 6-Aminopyrazine-2-carboxylic acid can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of signal transduction . Furthermore, this compound has been reported to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses . These effects collectively contribute to the compound’s potential as an antimicrobial and anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 6-Aminopyrazine-2-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. For example, 6-Aminopyrazine-2-carboxylic acid can bind to the active sites of enzymes, leading to competitive inhibition and subsequent reduction in enzymatic activity . Additionally, this compound can interact with DNA and RNA molecules, potentially interfering with nucleic acid synthesis and function . The binding of 6-Aminopyrazine-2-carboxylic acid to transcription factors and other regulatory proteins can also result in changes in gene expression, further influencing cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminopyrazine-2-carboxylic acid have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to 6-Aminopyrazine-2-carboxylic acid can lead to gradual degradation, resulting in the formation of inactive metabolites . Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can cause cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Aminopyrazine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, 6-Aminopyrazine-2-carboxylic acid can induce toxic effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing adverse effects . These findings highlight the importance of dose optimization in the development of 6-Aminopyrazine-2-carboxylic acid as a therapeutic agent.
Metabolic Pathways
6-Aminopyrazine-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its role in the inhibition of fatty acid synthase, which is crucial for lipid biosynthesis in mycobacteria . This compound also affects the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide . Additionally, 6-Aminopyrazine-2-carboxylic acid can modulate metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Aminopyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 6-Aminopyrazine-2-carboxylic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Aminopyrazine-2-carboxylic acid is critical for its activity and function. This compound has been found to localize in the cytoplasm, where it interacts with various enzymes and metabolic pathways . Additionally, 6-Aminopyrazine-2-carboxylic acid can be transported into the nucleus, where it can bind to DNA and transcription factors, influencing gene expression . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals, which direct its localization to organelles such as mitochondria and the endoplasmic reticulum .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminopyrazine-2-carboxylic acid typically involves the reaction of 2-aminopyrazine with various reagents. One common method includes the use of dichloromethane and N-bromosuccinimide (NBS) at room temperature . Another approach involves the use of diethyl malonate as a starting material, followed by hydrogenation and bromination steps .
Industrial Production Methods: Industrial production methods often focus on scalability and cost-effectiveness. For instance, the synthesis of favipiravir, an antiviral drug, involves the use of 6-aminopyrazine-2-carboxylic acid as a key intermediate. The process includes regioselective chlorination, bromination, and cyanation steps, followed by nucleophilic fluorination and nitrile hydration .
化学反応の分析
Types of Reactions: 6-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can yield 6-aminopyrazine-2-carboxamide.
Substitution: Halogenation reactions, such as bromination and chlorination, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is often used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.
Substitution: N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl₃) are frequently used for halogenation.
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: 6-Aminopyrazine-2-carboxamide.
Substitution: 3,6-Dichloropyrazine-2-carbonitrile.
類似化合物との比較
3-Aminopyrazine-2-carboxylic acid: Similar in structure but differs in the position of the amino group.
Pyrazine-2-carboxylic acid: Lacks the amino group, leading to different reactivity and applications.
Phenazine derivatives: Contain fused benzene rings, offering distinct chemical properties and biological activities.
Uniqueness: 6-Aminopyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which allows for versatile chemical modifications and a broad range of applications in various fields.
特性
IUPAC Name |
6-aminopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUHGHBIVGABDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485517 | |
| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61442-38-4 | |
| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




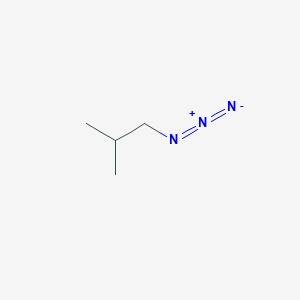


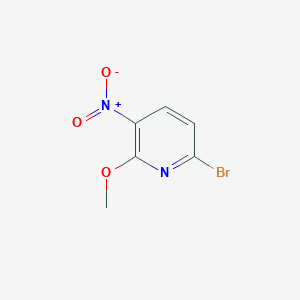


![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)
